Neopentylferrocene
Description
Historical Context and Significance of Ferrocene (B1249389) Chemistry
The discovery of ferrocene in 1951 by Kealy and Pauson, and independently by Miller and co-workers, marked a pivotal moment in the history of chemistry, heralding a new era of organometallic chemistry. researchgate.netmdpi.com Initially, its structure was erroneously proposed, but the correct "sandwich" structure, with an iron atom bonded between two parallel cyclopentadienyl (B1206354) rings, was later determined by Wilkinson and Woodward. mdpi.comgoogle.com This novel bonding concept, involving the interaction of the iron d-orbitals with the π-orbitals of the cyclopentadienyl ligands, was a significant departure from classical coordination chemistry. researchgate.netgoogle.com
The remarkable stability of ferrocene, including its thermal stability up to 400 °C and resistance to air and water, set it apart from many other organometallic compounds. mdpi.comgoogle.com It exhibits aromatic character, undergoing electrophilic substitution reactions similar to benzene (B151609). google.comresearchgate.net The discovery of ferrocene and its unique properties sparked extensive research into a wide array of "metallocenes" with other transition metals, a contribution for which Geoffrey Wilkinson and Ernst Otto Fischer were awarded the Nobel Prize in Chemistry in 1973. mdpi.comgoogle.com Ferrocene's reversible one-electron oxidation to the stable ferrocenium (B1229745) cation has also made it a standard reference in electrochemistry. researchgate.netals-japan.com
Distinctive Characteristics of Sterically Hindered Ferrocene Derivatives in Research
The introduction of sterically bulky substituents onto the cyclopentadienyl rings of ferrocene, creating derivatives like neopentylferrocene, imparts distinct characteristics that are of significant interest in research. These bulky groups can influence the molecule's solubility, crystal packing, and electrochemical properties. researchgate.net Steric hindrance can also direct the regioselectivity of further functionalization reactions on the ferrocene core. researchgate.net
For instance, the presence of bulky groups can create specific chiral environments, which is crucial in the design of enantioselective catalysts. researchgate.net Furthermore, sterically hindered ferrocene derivatives have been investigated for their potential in creating multifunctional materials and have been shown to influence the redox potentials of the ferrocene/ferrocenium couple. mdpi.comresearchgate.net The steric bulk can also play a role in the performance of these derivatives in applications such as materials science, where molecular packing and intermolecular interactions are critical.
Overview of Research Trajectories for this compound Compounds
Research involving this compound has followed several key trajectories, primarily driven by the unique properties conferred by the neopentyl group. One of the most prominent areas of investigation is its application as a burning rate catalyst in solid rocket propellants. mdpi.com The neopentyl group can enhance the compound's compatibility with the polymer binder matrix and reduce migration issues sometimes observed with less bulky ferrocene derivatives. mdpi.com
In materials science, this compound is explored for its potential incorporation into advanced polymers and functional materials. chemohollic.com The bulky substituent can influence the physical and electrochemical properties of the resulting materials. Emerging research also points towards the use of ferrocene derivatives, including those with bulky alkyl groups, in the fields of chemical sensing and molecular electronics. nih.govweizmann.ac.il The stable and reversible redox behavior of the ferrocene core, modified by the electronic and steric effects of the neopentyl group, makes it a candidate for components in sensors and molecular-scale electronic devices. als-japan.comweizmann.ac.il
Properties
CAS No. |
1277-58-3 |
|---|---|
Molecular Formula |
C15H20Fe |
Molecular Weight |
256.16 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-(2,2-dimethylpropyl)cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C10H15.C5H5.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;/h4-7H,8H2,1-3H3;1-5H;/q2*-1;+2 |
InChI Key |
RTDZNTMXGMLFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Synthesis and Characterization of Neopentylferrocene
Common Synthetic Routes
A plausible synthetic route to this compound involves the Clemmensen reduction of pivaloylferrocene. Pivaloylferrocene itself can be prepared via a Friedel-Crafts acylation of ferrocene (B1249389) with pivaloyl chloride. The subsequent reduction of the ketone functionality to a methylene (B1212753) group yields this compound. google.com
An alternative approach mentioned in the literature involves the reduction of neopentyl pivalyl ferrocene. google.com The synthesis of substituted ferrocenes can also be achieved through lithiation of ferrocene followed by reaction with an appropriate electrophile, or through cross-coupling reactions. researchgate.nethhu.de For instance, 1-bromo-1′-neopentylferrocene has been used as a precursor in palladium- or nickel-mediated cross-coupling reactions to synthesize more complex ferrocene-containing structures. researchgate.nethhu.de
Nickel-Mediated Cross-Coupling Methodologies for Ferrocenyl Building Blocks
Spectroscopic and Analytical Data
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Expected Features | Rationale |
| ¹H NMR | Signals for the unsubstituted cyclopentadienyl (B1206354) ring (singlet, ~4.1 ppm). Signals for the substituted cyclopentadienyl ring (two multiplets, ~4.0-4.2 ppm). A singlet for the nine protons of the tert-butyl group (~0.9 ppm). A singlet for the two methylene protons (~2.2 ppm). | The chemical shifts are characteristic of protons on the ferrocene cyclopentadienyl rings and the neopentyl group. |
| ¹³C NMR | Signal for the carbons of the unsubstituted cyclopentadienyl ring (~69 ppm). Signals for the carbons of the substituted cyclopentadienyl ring. Signals for the carbons of the neopentyl group (quaternary, methylene, and methyl carbons). | The chemical shifts would be consistent with the carbon environments in the molecule. |
| IR | C-H stretching frequencies for the cyclopentadienyl rings (~3100 cm⁻¹). C-H stretching frequencies for the alkyl group (~2850-2960 cm⁻¹). C=C stretching of the cyclopentadienyl rings (~1410 cm⁻¹). Fe-ring tilt vibration (~478 cm⁻¹). | These absorption bands are characteristic of the functional groups present in the molecule. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₂₀Fe, M.W. = 256.17 g/mol ). Fragmentation pattern showing loss of the neopentyl group or other characteristic fragments. | Mass spectrometry provides the molecular weight and structural information through fragmentation. |
Chemical Reactivity and Transformation Studies of Neopentylferrocene Derivatives
Oxidative Addition and Reductive Elimination Processes Involving Neopentylferrocene
Oxidative addition and reductive elimination are inverse processes crucial to many catalytic cycles, involving changes in the oxidation state and coordination number of the metal center. researchgate.netttu.edu Oxidative addition involves the addition of a molecule to the metal center, increasing the metal's oxidation state and coordination number by two. ttu.edu This process is generally favored for electron-rich metal centers. unacademy.com Reductive elimination is the reverse, where two ligands are eliminated from the metal, forming a new bond between them and reducing the metal's oxidation state. researchgate.net
The electron-releasing neopentyl group enhances the electron density on the iron atom of the ferrocene (B1249389) moiety. This increased nucleophilicity should, in principle, make this compound more susceptible to oxidative addition compared to unsubstituted ferrocene. These reactions are key steps in many palladium-catalyzed cross-coupling reactions. wikipedia.org
Conversely, reductive elimination, which is often the product-forming step in catalysis, would see the this compound complex revert to a lower oxidation state. ttu.edu The two groups to be eliminated must typically be in a cis-position relative to each other on the metal's coordination sphere. researchgate.net While these reactions are fundamental, specific studies detailing oxidative addition to, or reductive elimination from, the iron center of this compound itself are not prevalent in published research.
Nucleophilic and Electrophilic Reactions at the Cyclopentadienyl (B1206354) Rings of this compound
The cyclopentadienyl (Cp) rings of ferrocene exhibit aromatic character and can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation. savemyexams.comunacademy.comlibretexts.org The neopentyl group, being an electron-donating alkyl group, is expected to activate the Cp ring towards electrophilic attack. savemyexams.com This directing effect would likely favor substitution at the positions ortho and meta to the neopentyl group on the substituted ring.
A significant pathway for the transformation of this compound involves the functionalization of its Cp rings for use in subsequent coupling reactions. Research has demonstrated the synthesis of multiferrocenylated corannulenes using 1-corannulenyl-1′-neopentylferrocene as a building block. researchgate.nethhu.de This intermediate is prepared via a Negishi-type cross-coupling reaction. wikipedia.orghhu.de The process begins with 1-bromo-1′-neopentylferrocene, which undergoes a lithium-halogen exchange and subsequent transmetallation with zinc chloride to form an organozinc reagent in situ. researchgate.net This nucleophilic ferrocenyl species is then coupled with iodocorannulene in a palladium-catalyzed reaction. researchgate.nethhu.de
The table below summarizes a key transformation of a this compound derivative.
| Reactant 1 | Reactant 2 | Key Reagents | Catalyst | Product | Yield | Reference |
| 1-Bromo-1′-neopentylferrocene | Iodocorannulene | 1. n-Butyllithium 2. ZnCl₂ | Pd(dba)₂ / SPhos | 1-Corannulenyl-1′-neopentylferrocene | 57% | researchgate.nethhu.de |
This sequence showcases the transformation of a halogenated this compound into a more complex derivative, illustrating a powerful method for C-C bond formation at the cyclopentadienyl ring.
Investigations into Redox Transformations and Ferrocenium (B1229745) Cation Generation
The ferrocene/ferrocenium couple is a well-known, reversible one-electron redox system. organic-chemistry.org The oxidation of this compound generates the corresponding neopentylferrocenium cation. The electron-donating nature of the neopentyl group is expected to make the oxidation potential of this compound lower (i.e., easier to oxidize) than that of unsubstituted ferrocene.
Electrochemical studies have been performed on neopentyl-ferrocene-based polyesters. hhu.de Voltammetric analysis of these polymers in a dichloromethane (B109758) (CH₂Cl₂) solvent revealed that the one-electron oxidation of the ferrocenyl groups is significantly influenced by the anion of the supporting electrolyte. hhu.de When using electrolytes with coordinating anions like [PF₆]⁻, the electrochemical process can be complex. However, when a weakly coordinating anion such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻) is used, the system exhibits ideal, diffusion-controlled, and reversible one-electron oxidation behavior. hhu.de This process generates a soluble and stable cationic polymer. hhu.de
Under these ideal conditions, diffusion coefficients for various ferrocene species have been determined. hhu.de
| Compound | Diffusion Coefficient (D) in CH₂Cl₂/[NBu₄][B(C₆F₅)₄] (cm²/s) |
|---|---|
| Ferrocene | 2.4 x 10⁻⁵ |
| Decamethylferrocene | 1.4 x 10⁻⁵ |
| This compound-based Polyester Monomer (mFT) | 1.5 x 10⁻⁵ |
| This compound-based Polyester (PmFT) | 0.6 x 10⁻⁵ |
Data sourced from electrochemical studies on ferrocenyl polyesters. hhu.de
These studies demonstrate that the this compound moiety can be reversibly oxidized to its corresponding ferrocenium cation and that its electrochemical properties can be finely tuned by its chemical environment, such as the polymer backbone it is incorporated into and the electrolyte medium. hhu.de
Electrochemical Probes for Redox Behavior of this compound Systems
The redox behavior of ferrocene and its derivatives is a cornerstone of their chemistry, and electrochemical techniques are paramount in elucidating the nature of their electron transfer processes. The introduction of alkyl groups, such as the neopentyl or tert-butyl group, influences the electronic environment of the iron center, which in turn affects the redox potential.
Cyclic Voltammetry Investigations of Electron Transfer
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox properties of chemical species. kuleuven.be In a typical CV experiment involving a ferrocene derivative, the potential is swept linearly to a set point and then reversed, and the resulting current from the oxidation and reduction of the iron center is measured. This provides valuable information about the redox potential and the reversibility of the electron transfer process. kuleuven.be
For alkyl-substituted ferrocenes, the electron-donating nature of the alkyl group increases the electron density at the iron center, making it easier to oxidize. This results in a cathodic (less positive) shift of the redox potential compared to unsubstituted ferrocene. Studies on a series of alkylated ferrocenes have demonstrated this trend clearly. For instance, the introduction of electron-donating groups like methyl or tert-butyl units on the cyclopentadienyl rings allows for the fine-tuning of the Fe(III)/Fe(II) redox potential. acs.org
In a study by Paul et al. (2019), the redox potential of 1,1'-di-tert-butylferrocene was reported to be +0.170 V versus the Saturated Calomel Electrode (SCE). acs.org This is a significant cathodic shift from the +0.403 V (vs SCE) observed for unsubstituted ferrocene under the same conditions, highlighting the substantial electronic effect of the tert-butyl groups. acs.org The CV of tert-butylferrocene (B1143450) derivatives typically shows a single, reversible, one-electron oxidation-reduction wave, characteristic of the ferrocene/ferrocenium couple. The reversibility of the process is often confirmed by the peak-to-peak separation (ΔEp) and the ratio of the anodic to cathodic peak currents (ipa/ipc), which are close to the theoretical values for a reversible one-electron process.
| Compound | Redox Potential (E1/2 vs. SCE) [V] | Reference |
|---|---|---|
| Ferrocene | +0.403 | acs.org |
| 1,1'-Dimethylferrocene | +0.302 | acs.org |
| 1,1'-Di-tert-butylferrocene | +0.170 | acs.org |
| Decamethylferrocene | -0.096 | acs.org |
Square Wave Voltammetry and Electron Transfer Dynamics Studies
Square wave voltammetry (SWV) is another valuable electrochemical technique that offers high sensitivity and is well-suited for studying the kinetics of electron transfer. researchgate.netpineresearch.com SWV employs a potential waveform consisting of a staircase ramp superimposed with a square wave pulse. The current is sampled at the end of both the forward and reverse pulses, which allows for effective subtraction of the background capacitive current, resulting in a well-defined peak-shaped response for the faradaic current. pineresearch.com
For ferrocene derivatives, SWV can provide a clear and rapid determination of the redox potential. The peak potential in SWV is analogous to the half-wave potential (E1/2) in cyclic voltammetry. Due to its speed and sensitivity, SWV is particularly useful for analyzing samples at low concentrations and for studying systems where the electron transfer kinetics are of interest. The shape and width of the SWV peak can provide insights into the reversibility of the redox process.
While specific SWV data for this compound is not detailed in the available literature, the technique has been widely applied to other ferrocene derivatives. researchgate.netthermofisher.comtcichemicals.com For a simple, reversible one-electron process, as is expected for this compound, SWV would yield a symmetrical peak, with the peak potential corresponding to the formal potential of the ferrocene/ferrocenium couple. The high scan rates achievable with SWV also make it suitable for studying the stability of the oxidized ferrocenium species.
Thermal Analysis Techniques in Understanding Stability and Decomposition Pathways
The thermal stability of a compound is a critical parameter, particularly for applications where it might be exposed to elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. icm.edu.placs.org
Thermogravimetric Analysis (TGA) Protocols for Thermal Stability Profiling
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A typical TGA experiment involves heating a small amount of the sample at a constant rate and recording the weight loss. The resulting TGA curve provides information on the decomposition temperatures and the presence of any stable intermediates. icm.edu.placs.org
For ferrocene derivatives, the thermal stability is influenced by the nature of the substituents on the cyclopentadienyl rings. Generally, ferrocene itself is a thermally stable compound. The introduction of alkyl groups can affect this stability. Research on the thermal decomposition of various ferrocene derivatives has shown that the decomposition temperature can be influenced by the type and size of the alkyl group. bibliotekanauki.pl
In a study investigating the effect of ferrocene derivatives on the thermal decomposition of hydroxylammonium nitrate/polyvinyl alcohol (HAN/PVA), t-butylferrocene (B12061254) was found to have a significant catalytic effect, lowering the decomposition temperature of the mixture by approximately 42.9 K. paperopen.com This indicates that t-butylferrocene itself undergoes decomposition or interacts with the components of the mixture at elevated temperatures. While a specific TGA curve for pure t-butylferrocene is not provided, the data suggests that it possesses a defined thermal decomposition profile. The decomposition of alkylferrocenes is expected to proceed via the cleavage of the cyclopentadienyl-iron bonds and the subsequent breakdown of the organic ligands.
A general TGA protocol for assessing the thermal stability of a compound like this compound would involve heating the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere, such as nitrogen, to prevent oxidation. The resulting TGA curve would show the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs.
| Parameter | Value/Range |
|---|---|
| Sample Mass | 5-10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 800 °C |
| Atmosphere | Nitrogen (inert) |
| Purge Gas Flow Rate | 20-50 mL/min |
Applications of Neopentylferrocene in Materials Science and Catalysis
Burning Rate Catalyst in Solid Rocket Propellants
One of the most significant applications of ferrocene (B1249389) derivatives, including this compound, is as burning rate catalysts in composite solid propellants. mdpi.com These compounds are added to the propellant formulation to increase the rate at which the propellant burns. The catalytic activity of ferrocene derivatives is attributed to the in-situ formation of iron oxide nanoparticles during combustion, which act as catalysts for the decomposition of the oxidizer, commonly ammonium (B1175870) perchlorate. researchgate.net The neopentyl group in this compound can improve its solubility and compatibility with the polymeric binder of the propellant and reduce its migration, which is a common issue with smaller ferrocene derivatives that can lead to inconsistent burn rates over time. mdpi.com
Mass Spectrometry in Molecular Structure Determination and Purity Assessment
Role in Advanced Polymers and Functional Materials
Ferrocene-containing polymers are a class of materials with interesting electronic, optical, and thermal properties. The incorporation of this compound into a polymer backbone or as a pendant group can be used to tailor the properties of the resulting material. The bulky neopentyl group can affect the polymer's morphology, solubility, and thermal transitions. msu.edulibretexts.org The redox-active nature of the ferrocene unit can be exploited to create electroactive polymers that can be switched between neutral and oxidized states, leading to changes in their optical, magnetic, or conductive properties. Such materials have potential applications in sensors, electrochromic devices, and controlled-release systems. msu.edu
Theoretical and Computational Investigations of Neopentylferrocene Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic structure of molecules. tu-braunschweig.de For organometallic systems such as substituted ferrocenes, Density Functional Theory (DFT) has become a widely used and reliable method. researchgate.net DFT calculations can accurately predict molecular geometries, electronic properties, and spectroscopic features. sciensage.info
In the case of neopentylferrocene, DFT calculations would be employed to optimize the molecular structure, determining key parameters such as iron-carbon (Fe-C) and carbon-carbon (C-C) bond lengths, as well as the tilt angle of the cyclopentadienyl (B1206354) (Cp) rings. rsc.org The neopentyl group, being an electron-donating alkyl group, is expected to increase the electron density on the cyclopentadienyl ring to which it is attached. This, in turn, influences the charge distribution across the entire molecule. DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, can quantify these effects. sciensage.info
Studies on other substituted ferrocenes show that electron-donating groups generally lead to a more electron-rich iron center compared to electron-withdrawing groups. ias.ac.in Mulliken charge analysis performed through DFT can reveal the specific distribution of atomic charges, identifying the iron atom as having a positive charge while the ring carbons bear a negative charge. sciensage.info For this compound, this analysis would likely show a greater negative charge on the substituted Cp ring compared to the unsubstituted one. The local electrostatic potential, influenced by the substituent, is a key determinant of the density of states derived from the highest occupied molecular orbital (HOMO). ias.ac.in
Computational studies on ferrocene (B1249389) and its derivatives have established that the eclipsed conformer is typically the global minimum structure in the gas phase, though the staggered conformer can be stabilized in the condensed phase. researchgate.netsciensage.info The introduction of a bulky substituent like a neopentyl group could influence the rotational barrier between these conformers.
Table 1: Comparison of Calculated Properties for Ferrocene and Acetylferrocene (B1663952) using DFT
This table illustrates how DFT is used to compare a parent molecule with a substituted derivative. A similar approach would be applied to this compound to understand the electronic impact of the neopentyl group.
| Property | Ferrocene (Eclipsed) | Acetylferrocene (Eclipsed) | Reference |
| HOMO-LUMO Energy Gap (eV) | 5.42 | 4.62 | sciensage.infomdpi.com |
| Charge on Fe Atom (Mulliken) | Positive | Positive (less than Ferrocene) | sciensage.info |
| Charge on Ring Carbons | Negative | Negative | sciensage.info |
Modeling of Molecular Orbitals and Intermolecular Interactions
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. researchgate.net Computational modeling is essential for visualizing these orbitals and understanding their energies and compositions. The key orbitals in ferrocene chemistry are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For unsubstituted ferrocene, the HOMO is primarily of metal d-orbital character (specifically, the dz² orbital), while the LUMO is a degenerate set of orbitals resulting from the combination of metal d-orbitals (dxz, dyz) and ligand π-orbitals. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and reactivity. mdpi.com
Introducing a neopentyl substituent is expected to alter the MO landscape. As an electron-donating group, the neopentyl substituent will raise the energy of the HOMO. This effect has been observed in other alkyl-substituted ferrocenes. sciensage.info A higher HOMO energy level makes the molecule easier to oxidize, which can be correlated with electrochemical measurements. Time-dependent DFT (TD-DFT) calculations can simulate UV-Vis spectra, which helps in assigning electronic transitions between different molecular orbitals. sciensage.infomdpi.com
In computational studies of acetylferrocene, an electron-withdrawing system, the HOMO-LUMO gap was found to be smaller than that of ferrocene. mdpi.com The HOMO was localized on the metal center, while the LUMO was predominantly localized on the acetyl group. sciensage.info For this compound, the electron-donating nature of the substituent would likely result in a HOMO that is still metal-centric but at a higher energy, while the LUMO remains largely associated with the Cp-Fe framework.
Table 2: Frontier Molecular Orbital Energies in Substituted Ferrocenes
The following data for ferrocene and acetylferrocene demonstrates the influence of substituents on frontier orbital energies. The neopentyl group, being electron-donating, would be expected to raise the HOMO energy, making the molecule more easily oxidized.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| Ferrocene | -6.21 | -0.79 | 5.42 | sciensage.infomdpi.com |
| Acetylferrocene | -6.58 | -1.96 | 4.62 | sciensage.infomdpi.com |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the simulation of reaction pathways and the characterization of high-energy, transient species like transition states. nih.gov For this compound, simulations can provide atomistic details of reactions such as electrophilic substitution, oxidation, and ligation.
DFT calculations can be used to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, activation barriers can be determined, which provides insight into reaction rates and selectivity. mdpi.com
A key reaction for ferrocenes is electrophilic aromatic substitution. Computational studies on the acetylation and mercuration of ferrocene have investigated the mechanism, determining whether the electrophile attacks from the exo (outside) or endo (inside, towards the metal) face of the Cp ring. For this compound, similar simulations would be critical. The bulky neopentyl group would introduce significant steric hindrance on one of the Cp rings. Simulations could predict how this steric bulk influences the regioselectivity of an incoming electrophile, favoring substitution on the less hindered, unsubstituted ring. Furthermore, the model could determine if the steric clash is significant enough to alter the reaction pathway or transition state geometry compared to unsubstituted ferrocene.
Ab initio molecular dynamics (AIMD) simulations can also be employed to study the time-resolved dynamics of a reaction in explicit solvent, providing insights into the lifetime of intermediates and the role of solvent molecules in the reaction mechanism. Such simulations could, for example, model the oxidation of this compound to the neopentylferrocenium cation, revealing the structural and electronic changes that occur during this single-electron transfer process.
Computational Studies on Steric and Electronic Effects of the Neopentyl Substituent
The neopentyl group, -CH₂C(CH₃)₃, is known for its significant steric bulk. Computational methods are invaluable for quantifying this steric influence and separating it from electronic effects. While direct computational studies on the steric parameters of the neopentylcyclopentadienyl ligand are scarce, insights can be drawn from extensive studies on neopentylphosphine ligands used in catalysis.
In these studies, steric parameters like the cone angle and the percent buried volume (%Vbur) are calculated from DFT-optimized geometries. These parameters provide a quantitative measure of the steric demand of a ligand. Computational studies on neopentylphosphines have shown that replacing tert-butyl groups with neopentyl groups increases the ligand's steric demand. sciensage.info However, the neopentyl group also possesses significant conformational flexibility. It has been shown that the effective steric demand can change significantly depending on the coordination number and geometry of the metal center. researchgate.netsciensage.info
For this compound, computational studies would aim to:
Calculate Steric Maps: Generate steric maps to visualize the space occupied by the neopentyl group around the ferrocene core.
Quantify Steric Parameters: Calculate the cone angle and %Vbur for the neopentylcyclopentadienyl ligand. This would allow for direct comparison with other substituted cyclopentadienyl ligands.
Analyze Conformational Flexibility: Investigate the rotational barrier around the C(Cp)-CH₂ bond to understand the conformational landscape and how different rotamers might present different steric profiles.
Research Applications in Advanced Chemical Systems and Materials Science
Neopentylferrocene in Catalysis Research
The bulky and electron-donating neopentyl group attached to one of the cyclopentadienyl (B1206354) rings of the ferrocene (B1249389) moiety suggests potential for unique catalytic activity. However, detailed investigations across various catalytic methodologies are not widely documented.
Role in Asymmetric Catalysis Methodologies
Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, vital in pharmaceuticals and fine chemicals. Chiral ferrocene derivatives are well-established as effective ligands and catalysts in a multitude of asymmetric transformations. The introduction of a chiral center, often through functionalization of the cyclopentadienyl rings, is a common strategy.
Despite the potential for creating chiral derivatives of this compound, there is a notable lack of specific research in the scientific literature detailing their synthesis and application in asymmetric catalysis. The development of chiral this compound-based ligands and their efficacy in reactions such as asymmetric hydrogenation, aldol (B89426) reactions, or Diels-Alder reactions have not been reported.
Investigations in Redox-Switchable Catalytic Systems
The reversible one-electron oxidation of the iron center in ferrocene to the ferricenium ion provides a robust mechanism for redox-switching. This property can be harnessed to modulate the catalytic activity of a metal complex, turning a reaction "on" or "off" or even switching between different reaction pathways. nih.gov The electronic properties of the substituents on the cyclopentadienyl rings can influence the redox potential of the ferrocene/ferricenium couple.
While the electrochemical properties of some this compound derivatives have been touched upon in the context of multiferrocenylated corannulenes, specific studies focusing on the design and investigation of this compound-based redox-switchable catalytic systems are not available. Research into how the oxidation state of the this compound moiety influences the activity of a connected catalytic center has not been detailed.
Applications in Cross-Coupling and Polymerization Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org Ferrocenyl ligands have been instrumental in the development of highly active and stable palladium catalysts.
The primary documented application of a this compound derivative in this area is in Negishi-type cross-coupling reactions. Specifically, 1-bromo-1'-neopentylferrocene has been utilized in palladium- or nickel-mediated cross-coupling reactions with zincated corannulene (B50411) precursors to synthesize mono- and poly-ferrocenylated corannulenes. asianjpr.com In these reactions, the neopentylferrocenyl moiety acts as a substituent that is introduced onto the corannulene core.
Regarding polymerization, while ferrocene-containing polymers are a well-studied class of materials with interesting redox and thermal properties, specific research on the polymerization of this compound-containing monomers is scarce. There are no detailed reports on the use of this compound in initiating or controlling polymerization reactions such as atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP). wikipedia.orgxometry.com
Table 1: Application of this compound Derivative in Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product | Reference |
| 1-Bromo-1'-neopentylferrocene | Ferrocenylzinc chloride | Ni(dppp)Cl2 | 1,3,5,7,9-Penta(1'-neopentylferrocenyl)corannulene | asianjpr.com |
Neopentylferrocenium as Lewis Acid Catalysts in Organic Transformations
The ferricenium ion, the oxidized form of ferrocene, can function as a Lewis acid catalyst due to the increased positive charge at the iron center. wikipedia.org This has been exploited in various organic transformations.
However, there is no specific information available in the scientific literature on the synthesis of neopentylferrocenium salts (e.g., neopentylferrocenium tetrafluoroborate) and their application as Lewis acid catalysts in organic reactions. Studies detailing their catalytic activity, substrate scope, and efficiency are currently absent.
Integration into Advanced Materials Architectures
The incorporation of redox-active units like ferrocene into polymers and dendrimers can impart unique electrochemical and material properties.
Development of Electroactive Polymeric Systems and Dendrimers
Electroactive polymers are materials that change their properties in response to an electrical stimulus. rsc.org Ferrocene-based polymers are a prominent class of electroactive materials due to the reversible redox behavior of the iron center.
The synthesis of corannulenes bearing multiple this compound units has been reported, and their electrochemical properties were investigated. asianjpr.com These studies showed reversible oxidation waves for the ferrocenyl units. While these molecules represent discrete, multi-redox systems, their development into extended electroactive polymeric systems has not been described.
Dendrimers are highly branched, well-defined macromolecules with a large number of terminal functional groups. numberanalytics.com Functionalization of the periphery of dendrimers with redox-active groups like ferrocene can lead to materials with applications in sensing, catalysis, and drug delivery. To date, the synthesis and characterization of dendrimers functionalized with this compound units have not been reported in the scientific literature.
Exploration in Supramolecular Assemblies and Molecular Machine Systems
The incorporation of this compound units into larger, non-covalently interacting systems is a key area of research, particularly in the construction of multiredox molecular architectures. The bulky neopentyl group is strategically employed to enhance the solubility of complex, poly-aromatic structures, which would otherwise be difficult to purify and characterize. hhu.deresearchgate.net This improved processability is crucial for creating functional supramolecular assemblies.
A significant application is in the synthesis of multiferrocenylated corannulenes. hhu.de Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, serves as a scaffold onto which multiple neopentylferrocenyl groups can be attached. These complex structures are synthesized via cross-coupling reactions, resulting in molecules with up to five ferrocene units appended to the corannulene core. hhu.deresearchgate.net
These assemblies are considered tailor-made multiredox systems. researchgate.net The ferrocene moieties act as reversible electronic switches, and by attaching multiple units to a single scaffold, researchers can create materials with a manifold of accessible oxidation states. The neopentyl groups ensure that these large, complex molecules remain soluble, allowing for their study in solution and preventing unwanted aggregation. hhu.de This control over intermolecular interactions is a fundamental aspect of supramolecular chemistry. The resulting structures, which combine a rigid, curved scaffold (corannulene) with multiple redox-active and movable parts (ferrocene units), are foundational models for the development of more complex molecular machines and data storage systems.
Design of Ferrocene-based Sensor Architectures
The design of sensors based on ferrocene hinges on its stable and reversible redox chemistry. The neopentyl group can modulate these properties, and its derivatives have been used to construct complex systems with potential sensing capabilities. The electrochemical behavior of mono-, di-, tetra-, and penta-(neopentylferrocenyl)-substituted corannulenes has been investigated using cyclic voltammetry (CV) and square-wave voltammetry (SWV). hhu.deresearchgate.net
In monosubstituted systems, the neopentylferrocenyl unit displays a reversible oxidation wave at a potential very close to that of ferrocene itself, indicating limited electronic interaction between the ferrocene unit and the corannulene bowl. hhu.de However, in systems with four or five this compound substituents, the electrochemistry becomes more complex. For instance, a tetra-substituted corannulene shows two distinct two-electron oxidation processes, arising from the two chemically different sets of ferrocenyl groups. hhu.de A penta-substituted derivative allows for the specific oxidation of up to five attached ferrocenyl moieties when measured with weakly coordinating anions. researchgate.net
This ability to generate multiple, well-defined, and separated redox waves in a single molecule is highly desirable for sensor design. Such a feature could be exploited to create multi-state electrochemical sensors or to detect multiple analytes. The distinct redox potentials serve as unique signals, making these this compound-based architectures promising candidates for advanced sensor development.
| Compound | Measurement Technique | Redox Potentials (E₁/₂ vs. Fc/Fc⁺) [V] | Reference |
|---|---|---|---|
| 1-Corannulenyl-1′-neopentylferrocene | CV | -0.03 | researchgate.net |
| Tetra(neopentylferrocenyl)corannulene | SWV | -0.02, +0.13 | hhu.de |
| Penta(neopentylferrocenyl)corannulene | SWV | -0.04, +0.09, +0.22 | hhu.deresearchgate.net |
Fundamental Contributions to Organometallic Methodology Development
This compound derivatives have served as key reagents in the advancement of organometallic synthetic methods, particularly for the construction of sterically demanding and complex molecular architectures. The compound 1-bromo-1′-neopentylferrocene has been established as a versatile building block in palladium- and nickel-catalyzed cross-coupling reactions. hhu.deresearchgate.net
The synthesis of multiferrocenylated corannulenes provides a clear example of its utility. In these syntheses, the corresponding organozinc reagent is prepared in situ from 1-bromo-1′-neopentylferrocene. researchgate.net This process typically involves a lithium-halogen exchange at low temperatures using an alkyllithium reagent, followed by transmetalation upon the addition of anhydrous zinc chloride. The resulting neopentylferrocenylzinc chloride is then used in Negishi-type cross-coupling reactions with halogenated corannulenes. hhu.deresearchgate.net
The successful application of this methodology to create highly congested structures, such as a corannulene bearing five bulky neopentylferrocenyl groups, underscores the robustness of this synthetic approach. It demonstrates that functionalized this compound is a valuable tool for organometallic chemists, enabling the synthesis of complex, tailor-made materials that would be otherwise inaccessible. hhu.de This work contributes to the broader field by expanding the scope of cross-coupling reactions to include sterically hindered ferrocene derivatives for advanced material synthesis.
Future Research Directions and Emerging Trends for Neopentylferrocene Chemistry
Exploration of Novel Synthetic Strategies for Highly Substituted Neopentylferrocene Derivatives
The synthesis of this compound derivatives has traditionally relied on established organometallic reactions. However, the next wave of innovation will likely focus on creating more complex, highly substituted systems with precise regiochemical control.
Current research has successfully employed palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi-type coupling, to produce mono-, di-, tetra-, and even penta-substituted corannulenes with this compound units. These methods involve the in-situ preparation of sensitive organozinc reagents from 1-bromo-1'-neopentylferrocene, which are then coupled with halogenated aromatic cores.
Future exploration will likely pivot towards more versatile and efficient methodologies. One promising avenue is the development of multicomponent reactions (MCRs). As demonstrated in the synthesis of other complex heterocyclic systems, MCRs allow for the construction of highly functionalized molecules in a single step from simple starting materials, which could be adapted for creating diverse libraries of this compound-based structures. Another area of interest is the application of directed C-H bond functionalization. This strategy would enable the selective introduction of substituents at specific positions on the cyclopentadienyl (B1206354) rings of the this compound core, bypassing the need for pre-functionalized starting materials and offering unparalleled control over the final molecular architecture.
| Synthetic Strategy | Description | Potential Application for this compound | Reference Context |
| Negishi Cross-Coupling | Pd- or Ni-catalyzed reaction between an organozinc compound and an organic halide. | Synthesis of neopentylferrocenyl-corannulenes and other complex aromatics. | Established Method |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing substantial parts of all reactants. | Rapid generation of diverse, highly functionalized this compound derivatives. nih.govresearchgate.net | Emerging Trend |
| Directed C-H Functionalization | Use of a directing group to selectively activate and functionalize a specific C-H bond. | Precise, regiocontrolled synthesis of polysubstituted neopentylferrocenes. oregonstate.edu | Emerging Trend |
| Diels-Alder Cycloadditions | A [4+2] cycloaddition reaction to form substituted cyclohexene (B86901) or benzene (B151609) rings. | Construction of complex aromatic systems appended to the this compound core. oregonstate.edunih.gov | Future Direction |
Development of Advanced Characterization Methodologies for Dynamic and Interfacial Phenomena
Understanding the behavior of this compound derivatives, particularly their electronic dynamics and how they interact at interfaces, is critical for their application in molecular electronics and materials science. While standard techniques like cyclic voltammetry (CV), square-wave voltammetry (SWV), and single-crystal X-ray diffraction have provided foundational insights, future research will necessitate more advanced characterization tools.
For instance, spectroelectrochemical measurements, which combine spectroscopy with electrochemistry, can provide detailed information about the electronic structure of transient radical cations or anions formed during redox processes. This is crucial for understanding intramolecular charge transfer in multi-ferrocenyl systems. Furthermore, advanced microscopy techniques are emerging as powerful tools. Scanning Tunneling Microscopy (STM) can be used to probe the electronic properties and orientation of single molecules on conductive surfaces. Confocal Raman microscopy could offer chemical information from precisely defined volumes within a sample, revealing details about the distribution and interaction of this compound moieties in composite materials or thin films. oregonstate.edu
| Characterization Technique | Information Gained | Relevance to this compound Systems | Reference Context |
| Cyclic & Square-Wave Voltammetry | Redox potentials, electron transfer kinetics, electrochemical stability. | Assessing electronic communication between ferrocenyl units. | Standard Method |
| Single-Crystal X-ray Diffraction | Molecular structure, solid-state packing, intermolecular interactions (e.g., CH···π). | Understanding how the neopentyl group influences crystal packing. | Standard Method |
| Spectroelectrochemistry | Electronic structure of electrochemically generated species (e.g., radical ions). | Probing intervalence charge transfer (IVCT) bands in multi-redox systems. | Advanced Method |
| Scanning Tunneling Microscopy (STM) | Single-molecule conductivity, surface arrangement, electronic states. | Visualizing and electronically probing individual molecules at interfaces. | Future Direction |
| Confocal Raman Microscopy | Spatially resolved chemical information, material distribution. | Analyzing the composition and structure of this compound-based films and composites. oregonstate.edu | Future Direction |
Theoretical Predictions for Enhanced Reactivity and Selectivity in this compound Systems
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for complementing experimental work. researchgate.net DFT allows for the calculation of molecular geometries, electronic structures, and reaction energetics, providing predictive insights that can guide synthetic efforts. nih.gov While DFT is an exact theory, its practical application relies on approximations for the exchange-correlation functional, which can be a source of error. stackexchange.com
In the context of this compound, future theoretical work will likely focus on several key areas. Firstly, developing more accurate DFT models, possibly by using specific functionals like B3LYP, can lead to better predictions of redox potentials and the subtle electronic effects induced by the bulky neopentyl group and other substituents. nih.gov Secondly, computational screening can be used to predict the most promising candidates for synthesis from a large virtual library of potential derivatives, saving significant experimental time and resources. A major emerging trend is the integration of Artificial Intelligence (AI) and Machine Learning (ML) with DFT. cecam.orgdiscoveracs.org AI can be trained on existing DFT data to create surrogate models that predict molecular properties with high accuracy but at a fraction of the computational cost, accelerating the discovery of new this compound-based materials with desired electronic or catalytic properties. cecam.org
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing synthetic strategies across all areas of chemical research. For ferrocene (B1249389) derivatives, this involves minimizing the use of hazardous solvents and expensive, toxic metal catalysts. rsc.org
Future research into the synthesis of this compound and its derivatives will undoubtedly embrace these principles. One promising direction is the use of alternative solvent systems. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been shown to be effective, recyclable media for the synthesis of other ferrocene derivatives. nih.govrsc.orgresearchgate.net Another approach is the use of water as a reaction solvent, which has been successfully demonstrated for the three-component synthesis of ferrocenyl-quinoline conjugates catalyzed by p-toluenesulfonic acid (TsOH) instead of a metal catalyst. rsc.org Applying such methodologies to this compound synthesis could dramatically reduce the environmental impact and cost of production, making these valuable compounds more accessible for widespread application.
Q & A
Q. What are the established protocols for synthesizing neopentylferrocene, and how can reaction conditions be systematically optimized?
- Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation of ferrocene with neopentyl halides, using Lewis acid catalysts (e.g., AlCl₃). Optimization requires controlled variables:
- Catalyst stoichiometry: Excess AlCl₃ may lead to side products; molar ratios should be calibrated .
- Temperature: Reactions are exothermic; maintaining 0–5°C minimizes decomposition .
- Solvent polarity: Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Yield optimization should be validated through triplicate trials .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution pattern on the cyclopentadienyl ring. Neopentyl protons (δ ~1.0–1.5 ppm) and ferrocene protons (δ ~4.0–4.5 ppm) must integrate correctly .
- IR Spectroscopy: Absence of C-Cl stretches (~500–600 cm⁻¹) confirms complete alkylation .
- X-ray Diffraction (XRD): For crystal structure validation, submit samples to crystallographic databases (e.g., CCDC) and compare bond lengths/angles with literature .
- Elemental Analysis: Carbon/hydrogen percentages must align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?
- Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peaks) require:
- Purity Verification: Re-run chromatography and use TLC/HPLC to confirm homogeneity .
- Cross-Technique Validation: Combine XRD with DFT calculations to reconcile structural ambiguities .
- Error Analysis: Quantify instrument precision (e.g., NMR shimming, lock stability) and recalibrate using internal standards .
Document discrepancies in supplementary materials with annotated spectra .
Q. What strategies effectively elucidate the electronic effects of the neopentyl group on ferrocene’s redox behavior?
- Methodological Answer:
- Cyclic Voltammetry (CV): Compare oxidation potentials (E₁/₂) of this compound vs. unsubstituted ferrocene. Use a three-electrode system with Fc/Fc⁺ as an internal reference .
- DFT Calculations: Map HOMO/LUMO energies to assess steric and inductive effects. Software like Gaussian or ORCA can model substituent impacts .
- Spectroelectrochemistry: Correlate UV-Vis spectral shifts during redox events to electronic structure changes .
Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under inert vs. oxidative atmospheres. Heating rates of 10°C/min ensure reproducibility .
- Accelerated Aging Studies: Expose samples to UV light, humidity, or elevated temperatures (40–80°C) for 30 days. Monitor degradation via HPLC and IR .
- Kinetic Modeling: Fit stability data to Arrhenius equations to predict shelf-life .
Data Analysis and Reporting
Q. What frameworks are recommended for analyzing contradictory results in catalytic applications of this compound?
- Methodological Answer:
- PICO Framework: Define Population (substrate scope), Intervention (catalyst loading), Comparison (benchmark catalysts), and Outcomes (yield, turnover number) .
- FINER Criteria: Ensure studies are Feasible (lab resources), Novel (vs. prior ferrocene catalysts), Ethical (waste disposal protocols), and Relevant (green chemistry applications) .
- Statistical Robustness: Use ANOVA for multi-condition comparisons and report confidence intervals (95% CI) .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when publishing this compound synthesis protocols?
- Methodological Answer:
- Detailed Supplemental Data: Include step-by-step videos, raw NMR files, and crystallographic CIFs .
- Reagent Purity: Specify supplier, batch number, and purification methods (e.g., "AlCl₃, Sigma-Aldrich, 99.99%, sublimed twice") .
- Independent Validation: Collaborate with third-party labs to replicate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
